molecular formula C19H18N4O B3078749 Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone CAS No. 1053655-62-1

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone

Cat. No.: B3078749
CAS No.: 1053655-62-1
M. Wt: 318.4 g/mol
InChI Key: OLYXJUQVSOBEPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone is not well-documented in the available literature .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .

Scientific Research Applications

Corrosion Inhibition

Compounds such as 2-phenyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)quinazolin-4(3H)-one (PPQ) and 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one (MPPQ) have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These derivatives show high corrosion inhibition efficiencies, suggesting their potential as new inhibitor platforms in corrosion science. The study involved a range of techniques including weight loss tests, electrochemical techniques, and surface analytical techniques to evaluate the performance of these inhibitors (Chen et al., 2021).

Histamine H3 Receptor Antagonism

Phenyl(piperazin-1-yl)methanones have been characterized as high affinity histamine H3 receptor antagonists. These compounds have undergone optimization and extensive preclinical profiling, leading to the identification of two candidates for Phase I and Phase II clinical trials. This demonstrates the potential application of these compounds in the development of wake-promoting agents (Letavic et al., 2015).

Stability Under Stress Conditions

The stability of a new pharmaceutical substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stress conditions has been studied. The substance showed stability against various environmental factors such as UV radiation and high temperatures, but was found to be unstable to hydrolysis in an alkaline medium. This research is crucial for understanding the stability of pharmaceutical substances and their degradation pathways (Gendugov et al., 2021).

Antimicrobial and Antifungal Activity

New derivatives of pyrazole and isoxazole, including compounds with piperazine substitution, have been synthesized and characterized for their antibacterial and antifungal activities. These compounds have shown promising activity against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Sanjeeva et al., 2022).

Mechanism of Action

The mechanism of action of Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone are not well-documented in the available literature .

Future Directions

The future directions for research on Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone are not well-documented in the available literature .

Properties

IUPAC Name

phenyl-(4-quinazolin-4-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(15-6-2-1-3-7-15)23-12-10-22(11-13-23)18-16-8-4-5-9-17(16)20-14-21-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYXJUQVSOBEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233575
Record name Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-62-1
Record name Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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